molecular formula C15H9FO6 B6410222 4-(3,5-Dicarboxyphenyl)-3-fluorobenzoic acid, 95% CAS No. 1261914-70-8

4-(3,5-Dicarboxyphenyl)-3-fluorobenzoic acid, 95%

Cat. No. B6410222
CAS RN: 1261914-70-8
M. Wt: 304.23 g/mol
InChI Key: PRKRCWGVGXZLBD-UHFFFAOYSA-N
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Description

4-(3,5-Dicarboxyphenyl)-3-fluorobenzoic acid (4-DFCB), also known as 4-fluorobenzoic acid-3,5-dicarboxylic acid, is an organic compound with a molecular formula of C8H5FO4. It is a white crystalline solid with a melting point of 179-180°C and a boiling point of 391°C. 4-DFCB is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is also used as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 4-DFCB is not completely understood. It is believed to act as a proton acceptor, allowing the transfer of protons from one molecule to another. This allows for the formation of new bonds and the formation of new molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-DFCB are not completely understood. However, it has been suggested that it may have anti-inflammatory, anti-tumor, and anti-viral activities. In addition, it has been suggested that it may have an inhibitory effect on the activity of certain enzymes, such as lipases and phosphatases.

Advantages and Limitations for Lab Experiments

4-DFCB has many advantages for use in laboratory experiments. It is a relatively stable compound, with a melting point of 179-180°C and a boiling point of 391°C. It is also soluble in many organic solvents, such as ethanol and isopropanol, making it easy to use in laboratory experiments. However, 4-DFCB also has some limitations. It is a relatively expensive reagent, and it is not soluble in water, which can limit its use in some experiments.

Future Directions

There are many potential future directions for 4-DFCB research. It could be used in the development of new pharmaceuticals and agrochemicals. It could also be used in the synthesis of new polymers and dyes. In addition, it could be used to develop new heterocyclic compounds and to improve the activity of certain enzymes. Finally, it could be used to further explore its biochemical and physiological effects, such as its potential anti-inflammatory, anti-tumor, and anti-viral activities.

Synthesis Methods

4-DFCB can be synthesized through the reaction between 4-(3,5-Dicarboxyphenyl)-3-fluorobenzoic acid, 95%oic acid and 3,5-dicarboxylic acid. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 180-200°C. The reaction is catalyzed by a Lewis acid, such as zinc chloride or magnesium chloride. The reaction product is then purified by recrystallization from a suitable solvent, such as ethanol or isopropanol.

Scientific Research Applications

4-DFCB has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis for the synthesis of various pharmaceuticals and agrochemicals. It has also been used as a catalyst in a variety of reactions, such as the synthesis of polymers and the synthesis of polythiophenes. In addition, 4-DFCB has been used in the synthesis of heterocyclic compounds and in the synthesis of dyes.

properties

IUPAC Name

5-(4-carboxy-2-fluorophenyl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FO6/c16-12-6-7(13(17)18)1-2-11(12)8-3-9(14(19)20)5-10(4-8)15(21)22/h1-6H,(H,17,18)(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKRCWGVGXZLBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)C2=CC(=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10691882
Record name 2'-Fluoro[1,1'-biphenyl]-3,4',5-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261914-70-8
Record name 2'-Fluoro[1,1'-biphenyl]-3,4',5-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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